molecular formula C19H27N3 B1265547 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile CAS No. 968-85-4

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile

Cat. No. B1265547
CAS RN: 968-85-4
M. Wt: 297.4 g/mol
InChI Key: MNEJRCLOVDRIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile (BCPC) is a cyclic organic compound and a member of the piperidine family of alkaloids. It is a versatile compound that has been used in multiple scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments. This article will discuss the synthesis method of BCPC, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile involves the reaction of benzyl cyanide with cyclohexylamine in the presence of a reducing agent to form 1-benzyl-4-(cyclohexylamino)piperidine. The resulting compound is then reacted with cyanogen bromide to form the final product, 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile.

Starting Materials
Benzyl cyanide, Cyclohexylamine, Reducing agent, Cyanogen bromide

Reaction
Step 1: Benzyl cyanide is reacted with cyclohexylamine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 1-benzyl-4-(cyclohexylamino)piperidine., Step 2: The resulting compound is then reacted with cyanogen bromide in the presence of a base, such as triethylamine or sodium hydroxide, to form 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile., Step 3: The final product is purified by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile is not yet fully understood. However, it is believed that 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile acts as an agonist at certain G-protein coupled receptors, which are responsible for regulating various cellular processes. Additionally, 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile have been studied in both in vitro and in vivo models. In vitro studies have shown that 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile can bind to various G-protein coupled receptors, which can lead to the activation of various cellular processes. Additionally, 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile has been shown to interact with various enzymes, including cytochrome P450 enzymes, which can lead to the metabolism of drugs and other compounds. In vivo studies have shown that 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile can have various effects on the body, including increased alertness, increased energy levels, and increased focus.

Advantages And Limitations For Lab Experiments

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, it has a wide range of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments. The main limitation of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile is that it is not yet fully understood, and further research is needed to better understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are a number of potential future directions for research on 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile. One potential direction is to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient synthesis methods for 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile and to explore its potential applications in drug synthesis and other biochemical and physiological studies. Additionally, further research could be conducted to explore the potential advantages and limitations of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile for use in laboratory experiments. Finally, further research could be conducted to explore the potential side effects of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile on the body.

Scientific Research Applications

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile has a wide range of scientific research applications. It has been used in drug synthesis, as it can be used to synthesize various drugs and other compounds. It has also been used in biochemical and physiological studies, as it can be used to study the effects of various drugs on the body. Additionally, 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile has been used in laboratory experiments to study the structure and function of various enzymes and proteins.

properties

IUPAC Name

1-benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1,3-4,7-8,18,21H,2,5-6,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEJRCLOVDRIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242512
Record name 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile

CAS RN

968-85-4
Record name 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=968-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC73006
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BENZYL-4-(CYCLOHEXYLAMINO)PIPERIDINE-4-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5AD9LE3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.